4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide
Description
Chemical Structure: The compound features a pyrrole-2-carboxamide core substituted with a 2-bromobenzoyl group at the 4-position and an N-cyclohexyl moiety (Fig. 1). Its molecular formula is C₁₇H₁₇BrN₂O₂, with a molecular weight of 377.24 g/mol .
Properties
IUPAC Name |
4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c19-15-9-5-4-8-14(15)17(22)12-10-16(20-11-12)18(23)21-13-6-2-1-3-7-13/h4-5,8-11,13,20H,1-3,6-7H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZZYFXKUGJQAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CN2)C(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of 2-bromobenzoyl chloride: This is achieved by reacting 2-bromobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction produces 2-bromobenzoyl chloride, which is a key intermediate.
Acylation of pyrrole: The 2-bromobenzoyl chloride is then reacted with pyrrole in the presence of a base such as triethylamine (TEA) to form 4-(2-bromobenzoyl)-1H-pyrrole-2-carboxylic acid.
Amidation: The final step involves the reaction of 4-(2-bromobenzoyl)-1H-pyrrole-2-carboxylic acid with cyclohexylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The pyrrole ring can be oxidized under strong oxidative conditions, leading to ring-opening or formation of pyrrole-2,5-diones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF).
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products
Substitution: Formation of 4-(2-substituted-benzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide derivatives.
Reduction: Formation of 4-(2-bromobenzyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide.
Oxidation: Formation of pyrrole-2,5-diones or ring-opened products.
Scientific Research Applications
4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Potential applications in drug discovery and development. Its structural features may be optimized to enhance biological activity and selectivity.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromobenzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the cyclohexyl group may enhance membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Pyrrole Ring
N-Substituent Modifications
4-(2-Bromobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide (CAS: N/A, MW: 321.17 g/mol, C₁₄H₁₃BrN₂O₂) Key Difference: The N,N-dimethyl group replaces the cyclohexyl substituent. Impact: Reduced steric hindrance and lower molecular weight (321.17 vs. 377.24) may enhance solubility but diminish lipophilicity.
4-(2-Bromobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide (CAS: 439109-66-7, MW: 365.22 g/mol, C₁₆H₁₇BrN₂O₃) Key Difference: The 3-methoxypropyl group introduces an ether oxygen, enabling hydrogen bonding.
Benzoyl Group Modifications
4-(4-Fluorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide (CAS: 478078-63-6, MW: 328.36 g/mol, C₁₇H₁₃FN₂O₂S)
- Key Difference : Fluorine replaces bromine at the benzoyl 4-position, and the N-substituent is a thienylmethyl group.
- Impact : Fluorine’s electron-withdrawing effect is weaker than bromine’s, altering electronic distribution. The thienylmethyl group may enhance π-π stacking interactions in biological systems .
Core Structure Variations
4-Bromo-N-(3-hydroxyphenyl)-1H-pyrrole-2-carboxamide (CAS: N/A, MW: 281.11 g/mol, C₁₁H₉BrN₂O₂) Key Difference: Lacks the benzoyl group; bromine is directly attached to the pyrrole ring. Impact: Simplified structure with reduced molecular weight.
4-(Cyclopropylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide (CAS: 478249-77-3, MW: 298.34 g/mol, C₁₇H₁₈N₂O₃)
Functional Group Additions
4-Bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide (CAS: 1707727-59-0, MW: 280.12 g/mol, C₁₁H₁₀BrN₃O)
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 551931-27-2 | C₁₇H₁₇BrN₂O₂ | 377.24 | 2-Bromobenzoyl, N-cyclohexyl |
| 4-(2-Bromobenzoyl)-N,N-dimethyl analog | N/A | C₁₄H₁₃BrN₂O₂ | 321.17 | N,N-dimethyl |
| 4-(2-Bromobenzoyl)-N-(3-methoxypropyl) | 439109-66-7 | C₁₆H₁₇BrN₂O₃ | 365.22 | 3-Methoxypropyl |
| 4-(4-Fluorobenzoyl)-N-(2-thienylmethyl) | 478078-63-6 | C₁₇H₁₃FN₂O₂S | 328.36 | 4-Fluorobenzoyl, thienylmethyl |
| 4-Bromo-N-(3-hydroxyphenyl) | N/A | C₁₁H₉BrN₂O₂ | 281.11 | Pyrrole-bromo, 3-hydroxyphenyl |
| 4-(Cyclopropylcarbonyl)-N-(4-methoxybenzyl) | 478249-77-3 | C₁₇H₁₈N₂O₃ | 298.34 | Cyclopropylcarbonyl, 4-methoxybenzyl |
Table 2. Functional Impacts of Substituent Changes
| Compound | Key Property Change | Potential Biological Impact |
|---|---|---|
| Target Compound | High lipophilicity | Enhanced membrane permeability |
| N,N-dimethyl analog | Reduced steric bulk | Improved solubility, lower activity |
| N-(3-methoxypropyl) | Ether oxygen for H-bonding | Increased solubility, target interactions |
| 4-Fluorobenzoyl-thienylmethyl | Fluorine’s electronegativity | Altered electronic interactions |
| Pyridinylmethyl substituent | Basic nitrogen for protonation | Improved solubility, enzyme targeting |
Biological Activity
The compound 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H19BrN2O2
- Molecular Weight : 375.26 g/mol
- CAS Number : 551931-27-2
Structure
The structure of 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide can be represented as follows:
This compound features a bromobenzoyl group attached to a cyclohexyl-substituted pyrrole, which is significant for its biological activity.
Antimicrobial Properties
Recent studies have indicated that pyrrole derivatives exhibit antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains, particularly focusing on Mycobacterium tuberculosis (Mtb). A structure-activity relationship (SAR) analysis revealed that modifications to the pyrrole ring can enhance anti-TB activity. For instance, compounds with electron-withdrawing groups showed improved efficacy against Mtb, with minimum inhibitory concentrations (MIC) less than 0.016 μg/mL being reported for some derivatives .
The mechanism of action for 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide involves inhibition of essential bacterial enzymes linked to cell wall biosynthesis. Specifically, it targets the MmpL3 protein, crucial for mycolic acid transport in Mtb. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death .
Cytotoxicity and Safety Profile
In addition to antimicrobial activity, the cytotoxicity of this compound has been assessed using various cell lines. Preliminary results indicate low cytotoxicity with IC50 values significantly higher than the MIC values, suggesting a favorable therapeutic index . The compound's safety profile is essential for its potential development as a therapeutic agent.
Study 1: Anti-Tuberculosis Activity
A study focused on the design and synthesis of pyrrole-2-carboxamide derivatives evaluated their anti-TB activity. The findings highlighted that 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide exhibited potent activity against Mtb, with specific emphasis on its interaction with the MmpL3 target .
| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |
|---|---|---|
| 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide | <0.016 | >32 |
| Control Compound A | <0.01 | <10 |
| Control Compound B | <0.05 | <5 |
Study 2: Structure-Activity Relationship Analysis
Another research effort investigated various substitutions on the pyrrole ring and their impact on biological activity. The results indicated that bulky groups at specific positions enhanced binding affinity to MmpL3, thus improving anti-TB efficacy .
Study 3: In Vivo Efficacy
In vivo studies involving animal models demonstrated that administration of this compound led to significant reductions in bacterial load in infected tissues compared to controls. These findings support further exploration into clinical applications for treating tuberculosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
